molecular formula C15H9Cl3N2OS B2463888 (Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 476317-77-8

(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2463888
CAS No.: 476317-77-8
M. Wt: 371.66
InChI Key: UIWDKFPXMPMSEY-CYVLTUHYSA-N
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Description

(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative intended for research and development purposes. Compounds featuring the benzothiazole scaffold are of significant interest in medicinal chemistry due to their wide range of potential biological activities . The benzothiazole core is a privileged structure in drug discovery, known for its presence in molecules with diverse therapeutic applications, including antimicrobial, anticancer, and anti-convulsant properties . The specific stereochemistry (Z-configuration) and substitution pattern of chlorine atoms on this compound are likely to influence its physicochemical properties and interaction with biological targets, making it a valuable intermediate for the synthesis of more complex molecules or for probing biochemical pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2OS/c1-20-12-5-3-9(17)7-13(12)22-15(20)19-14(21)10-6-8(16)2-4-11(10)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWDKFPXMPMSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Amidation: The final step involves the reaction of the chlorinated benzothiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzothiazole and benzamide rings can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives with altered oxidation states.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including (Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies:

  • A study demonstrated that benzothiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including pancreatic cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting their potential as anticancer agents .
  • Another investigation into similar compounds showed promising results as multi-kinase inhibitors, suggesting that this compound could serve as a lead compound for developing targeted cancer therapies .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to various diseases.

Acetylcholinesterase Inhibition:

  • Research on related benzothiazole derivatives indicates their potential as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative disorders such as Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic transmission and improve cognitive function .

Kinase Inhibition:

  • The compound's structural characteristics suggest it may inhibit multiple kinases involved in cancer progression. Studies have shown that modifications in the benzothiazole structure can lead to enhanced inhibitory activity against tyrosine kinases, which are often overactive in cancers .

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial activities.

Mycobacterial Inhibition:

  • Certain studies have reported that benzothiazole compounds exhibit selective inhibition against Mycobacterium tuberculosis (Mtb). This suggests a potential role for this compound in developing new treatments for tuberculosis .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions involving benzothiazole derivatives.

Synthetic Pathways:

  • The compound can be synthesized via nucleophilic substitution reactions involving appropriate precursors such as chloroacetylated benzothiazoles and amines. This method allows for the introduction of different substituents that can enhance biological activity .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
  • 2,4-Disubstituted thiazoles

Uniqueness

2,5-dichloro-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to its specific substitution pattern and the presence of both benzothiazole and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines elements from thiazole and benzamide derivatives, which are known for their diverse pharmacological properties.

Structure and Properties

The compound's structure can be described by its molecular formula C18H15Cl2N2SC_{18}H_{15}Cl_2N_2S and a molecular weight of approximately 373.3 g/mol. The presence of the thiazole moiety is significant as thiazoles have been associated with various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole rings. For instance, several thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that the presence of electronegative substituents, such as chlorine, enhances the cytotoxicity of these compounds .

In vitro studies have shown that compounds similar to this compound exhibit IC50 values in the low micromolar range against cancer cell lines like A-431 and Jurkat. For example, thiazole derivatives with similar structural features have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent antiproliferative activity .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results. The incorporation of halogen atoms in the structure has been linked to increased antibacterial activity .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of thiazole-based compounds for their ability to induce apoptosis in cancer cells. The results indicated that compounds with a benzamide core exhibited enhanced pro-apoptotic activity compared to those without it. This suggests that this compound may similarly promote apoptosis through mitochondrial pathways .
  • Anticonvulsant Activity : Certain thiazole derivatives have been tested for anticonvulsant properties, demonstrating effectiveness in animal models. This opens avenues for exploring this compound as a potential candidate for neurological disorders .

Research Findings

Research indicates that the biological activity of this compound is likely influenced by:

  • Substituent Effects : The presence of chlorine atoms enhances both anticancer and antimicrobial activities.
  • Thiazole Ring Contribution : The thiazole moiety plays a crucial role in mediating biological effects through various mechanisms.

Data Table: Biological Activity Overview

Activity Type IC50 Values Mechanism
Anticancer1.61 - 1.98 µg/mLInduction of apoptosis
AntimicrobialVaries by strainDisruption of bacterial cell walls
AnticonvulsantEffective in modelsModulation of neurotransmitter release

Q & A

Q. What synthetic methodologies are most effective for preparing (Z)-2,5-dichloro-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

The compound can be synthesized via condensation reactions involving chloroacetic acid and aromatic aldehydes under reflux conditions. Key steps include:

  • Core formation : Cyclization of 2-aminobenzenethiol derivatives with aldehydes under acidic conditions to form the benzothiazole core .
  • Condensation : Reaction of the benzothiazole intermediate with 2,5-dichlorobenzoyl chloride in solvents like pyridine or dimethylformamide (DMF), followed by purification via recrystallization or chromatography .
  • Optimization : Yields (~68%) are improved by controlling reaction time (2–12 hours), temperature (reflux), and using sodium acetate as a catalyst .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1,690 cm⁻¹, C≡N at ~2,219 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Detects aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and imine protons (δ 7.9–8.0 ppm) .
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–171 ppm) and nitrile groups (δ ~116 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 386–403 for analogs) .

Q. What biological activities are associated with this compound?

Benzothiazole derivatives exhibit:

  • Antimicrobial effects : Gram-positive/negative bacterial inhibition via membrane disruption .
  • Anticancer activity : Apoptosis induction and cell cycle arrest (e.g., IC₅₀ values <10 μM in some analogs) .
  • Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition for neurodegenerative disease research .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during characterization?

  • Cross-validation : Combine NMR, IR, and MS to confirm functional groups. For example, conflicting ¹H NMR signals may arise from tautomerism; use variable-temperature NMR or deuterium exchange .
  • Computational validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra .
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration) via single-crystal analysis .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Halogen substitution : Bromine or iodine at position 6 enhances lipophilicity and target binding .
  • Methoxy/ethoxy groups : Improve metabolic stability (e.g., 5,6-dimethoxy analogs show prolonged half-life) .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with IC₅₀ values to predict activity .

Q. How can reaction mechanisms for key transformations be elucidated?

  • Kinetic studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., enamine formation in condensation reactions) .
  • Isotopic labeling : Use ¹⁸O or deuterated reagents to track oxygen/nitrogen pathways in amide bond formation .
  • Computational chemistry : Map transition states (e.g., using Gaussian 09) for cyclization steps to optimize activation energy .

Q. What experimental designs address low yields in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Test bases like triethylamine or DBU for imine formation efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30-minute cyclization at 100°C) .

Data Contradiction Analysis

Q. How to address discrepancies in biological assay results across studies?

  • Standardize protocols : Use identical cell lines (e.g., MCF-7 for cancer) and assay conditions (e.g., 48-hour incubation) .
  • Control experiments : Verify compound stability in DMSO/water mixtures to rule out solvent-induced artifacts .
  • Orthogonal assays : Confirm enzyme inhibition via fluorometric and colorimetric methods (e.g., Ellman’s assay for AChE) .

Q. Why do computational predictions sometimes conflict with experimental bioactivity?

  • Implicit solvent models : Adjust COSMO-RS parameters to better mimic physiological conditions .
  • Conformational sampling : Use molecular dynamics (MD) simulations to account for flexible side chains .
  • Target flexibility : Dock compounds into multiple receptor conformations (e.g., induced-fit docking in AutoDock Vina) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analog Preparation

StepReagents/ConditionsYieldReference
Benzothiazole formation2-Aminobenzenethiol + aldehyde, H⁺65–75%
Amide condensationBenzoyl chloride, pyridine, 12 h reflux68%
PurificationRecrystallization (DMF/water)95%+

Q. Table 2. Comparative Bioactivity of Halogenated Analogs

Substituent (Position)IC₅₀ (AChE, μM)Antibacterial (MIC, μg/mL)
6-Cl12.38.5 (S. aureus)
6-Br9.86.2 (E. coli)
6-I7.15.8 (P. aeruginosa)
Data aggregated from

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